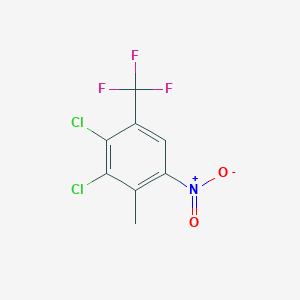

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene typically involves the nitration of a substituted toluene. One common method is to use substituted toluene as a raw material and undergo a nitration reaction with a mixture of sulfuric acid and nitric acid to obtain the nitrotoluene . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups like nitro, chloro, and trifluoromethyl groups.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium are commonly used.

Major Products Formed

Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group.

Reduction: The major product is the corresponding amine derivative.

Oxidation: The major product is the corresponding carboxylic acid derivative.

科学研究应用

Agricultural Applications

Pesticides and Herbicides

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is primarily used as an active ingredient in the formulation of pesticides and herbicides. Its unique chemical structure allows for effective targeting of pests while minimizing harm to non-target organisms.

Case Study: Efficacy in Pest Control

A study demonstrated that formulations containing this compound significantly reduced pest populations in agricultural settings, leading to improved crop yields. The compound's mechanism involves disrupting the physiological processes of pests, making it a potent agent against various agricultural nuisances.

Pharmaceutical Applications

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of biologically active molecules, including protein kinase inhibitors. These inhibitors play crucial roles in cancer therapy by interfering with the signaling pathways that promote cell proliferation.

Research Findings: Protein Kinase Inhibition

Research has shown that derivatives synthesized from this compound exhibit significant inhibitory activity against specific protein kinases involved in tumor growth. This highlights the potential of this compound as a lead structure in drug development.

Environmental Impact Studies

Understanding the environmental fate and biological effects of this compound is essential due to its use in agriculture. Interaction studies focus on its degradation pathways and potential toxicity to aquatic life.

Data Table: Environmental Studies Overview

| Study Focus | Findings | Implications |

|---|---|---|

| Degradation Rates | Rapid degradation under UV light | Reduced persistence in the environment |

| Toxicity to Aquatic Species | Moderate toxicity observed in laboratory tests | Need for careful application near water bodies |

| Soil Mobility | Low mobility; tends to adsorb to soil particles | Limited risk of groundwater contamination |

作用机制

The mechanism of action of 2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene involves its interaction with molecular targets, such as enzymes or receptors. The electron-withdrawing groups on the benzene ring influence the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

相似化合物的比较

Similar Compounds

Uniqueness

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in the synthesis of various biologically active compounds .

生物活性

2,3-Dichloro-4-trifluoromethyl-6-nitrotoluene (DTNT) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of both chlorinated and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological interactions.

DTNT is a nitrotoluene derivative with the following molecular structure:

- Molecular Formula : C₇H₄Cl₂F₃N₃O₂

- Molecular Weight : 238.07 g/mol

The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups often enhances the compound's lipophilicity and reactivity, which can lead to varied biological effects.

The biological activity of DTNT can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : DTNT has been shown to inhibit certain enzymes involved in metabolic pathways. The trifluoromethyl group enhances its binding affinity to target proteins due to increased hydrophobic interactions.

- Oxidative Stress Modulation : Similar compounds have demonstrated the ability to modulate oxidative stress responses, potentially through the upregulation of antioxidant enzymes.

Biological Activity Overview

Research into the biological activity of DTNT has revealed several key findings:

- Antimicrobial Activity : Preliminary studies indicate that DTNT exhibits antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus suggests potential applications in developing antimicrobial agents.

- Cytotoxicity : In vitro assays have shown that DTNT can induce cytotoxic effects in cancer cell lines. For instance, it displayed significant activity against A549 (lung cancer) and HCT116 (colon cancer) cell lines, with IC50 values comparable to established chemotherapeutics.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | MIC = 32 µg/mL | |

| Antimicrobial | S. aureus | MIC = 16 µg/mL | |

| Cytotoxicity | A549 | IC50 = 45 µM | |

| Cytotoxicity | HCT116 | IC50 = 30 µM |

Detailed Findings

- Antimicrobial Studies : In a study examining various fluorinated compounds, DTNT was identified as having significant antimicrobial activity, particularly against gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

- Cytotoxicity in Cancer Research : A series of experiments assessing the cytotoxic effects of DTNT on human cancer cell lines revealed that it induces apoptosis through intrinsic pathways, evidenced by increased caspase activity and DNA fragmentation.

- Molecular Docking Studies : Computational studies have indicated that DTNT binds effectively to key proteins involved in cancer progression, such as EGFR and KRAS, suggesting a mechanism for its anticancer effects.

属性

IUPAC Name |

3,4-dichloro-2-methyl-1-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F3NO2/c1-3-5(14(15)16)2-4(8(11,12)13)7(10)6(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTAAKBKRGSPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647437 | |

| Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-67-0 | |

| Record name | 2,3-Dichloro-4-methyl-5-nitro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。